molecular formula C34H48F6FeP2 B13395669 (R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine

(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine

Cat. No.: B13395669
M. Wt: 688.5 g/mol
InChI Key: JRQFJZMJWPMCTL-UHFFFAOYSA-N
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Description

®-1-[®-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine is a chiral phosphine ligand used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[®-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine typically involves the following steps:

    Preparation of the ferrocenyl precursor: The synthesis begins with the preparation of a ferrocenyl precursor, which is often achieved through the reaction of ferrocene with a suitable electrophile.

    Introduction of the phosphine groups: The bis(4-trifluoromethylphenyl)phosphino group is introduced via a substitution reaction, where the ferrocenyl precursor reacts with a phosphine reagent under controlled conditions.

    Chiral resolution: The resulting product is then subjected to chiral resolution to obtain the desired enantiomer, ®-1-[®-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-[®-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form if oxidized.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various chiral compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-[®-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine has several scientific research applications:

    Chemistry: It is widely used in asymmetric catalysis to synthesize enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-1-[®-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine exerts its effects involves the coordination of the phosphine ligand to a metal center in a catalytic complex. This coordination induces chirality in the catalytic environment, leading to the selective formation of one enantiomer over the other in the reaction products. The molecular targets and pathways involved include various metal catalysts and substrates that interact with the chiral phosphine ligand.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[(S)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine: The enantiomer of the compound , used for similar applications but induces the opposite enantioselectivity.

    Bis(diphenylphosphino)ferrocene: Another chiral phosphine ligand used in asymmetric catalysis.

    1,1’-Bis(diphenylphosphino)ferrocene: A related compound with similar applications in catalysis.

Uniqueness

®-1-[®-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine is unique due to its high enantioselectivity and the presence of trifluoromethyl groups, which enhance its stability and reactivity in catalytic reactions. The ferrocenyl backbone also provides rigidity and electronic properties that contribute to its effectiveness as a chiral ligand.

Properties

Molecular Formula

C34H48F6FeP2

Molecular Weight

688.5 g/mol

IUPAC Name

1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron

InChI

InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;

InChI Key

JRQFJZMJWPMCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Origin of Product

United States

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